Pitavastatin 3-Ether Glucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(E,2R,4S)-1-carboxy-6-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-4-hydroxyhex-5-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(14-23(35)36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34,37-39H,5-6,13-14H2,(H,35,36)(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYJZHURUPDUSA-SEKOGJSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32FNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Formation Pathways of Pitavastatin 3 Ether Glucuronide
Uridine (B1682114) 5'-Diphosphate Glucuronosyltransferase (UGT) Isoform Involvement in Pitavastatin (B1663618) Glucuronidation
The principal metabolic route for pitavastatin involves glucuronidation, a process catalyzed by the Uridine 5'-diphosphate glucuronosyltransferase (UGT) family of enzymes. drugbank.comdrugs.compom.go.id This conjugation reaction precedes the formation of the major inactive metabolite, pitavastatin lactone. drugbank.comdrugs.compom.go.id
Identification of Specific UGT Isoforms (e.g., UGT1A1, UGT1A3, UGT2B7)
Several UGT isoforms have been identified as key players in the glucuronidation of pitavastatin. In vitro studies using human liver microsomes and recombinant human UGT-expressing systems have pinpointed UGT1A3 and UGT2B7 as the primary enzymes responsible for this metabolic step. drugbank.comdrugs.compom.go.idnih.govresearchgate.nettga.gov.aufda.govgeneesmiddeleninformatiebank.nl Research also indicates the involvement of UGT1A1 in this process. nih.govcaymanchem.compharmgkb.orgcaymanchem.com The formation of the ester-type pitavastatin glucuronide conjugate is a critical prerequisite for its subsequent conversion to pitavastatin lactone. drugbank.comdrugs.compom.go.idtga.gov.aufda.govgeneesmiddeleninformatiebank.nltga.gov.au
Mechanistic Elucidation of Pitavastatin 3-Ether Glucuronide Formation
The transformation of pitavastatin into its lactone form is not a direct enzymatic conversion but rather a two-step process initiated by glucuronidation.
Sequence of Glucuronidation and Subsequent Lactonization Reactions
The established mechanism for the formation of pitavastatin lactone involves an initial glucuronidation step catalyzed by UGT enzymes. nih.govresearchgate.net This reaction forms an ester-type pitavastatin glucuronide conjugate. drugbank.comdrugs.compom.go.idtga.gov.aufda.govgeneesmiddeleninformatiebank.nltga.gov.au Subsequently, this glucuronide undergoes a non-enzymatic intramolecular rearrangement, an elimination reaction, which results in the formation of the inactive pitavastatin lactone. nih.govresearchgate.netnih.govcaymanchem.comcaymanchem.com This lactone form can be converted back to the active pitavastatin acid form through hydrolysis. nih.govcaymanchem.comcaymanchem.com
Precursor Molecules and Putative Intermediates in the Biotransformation Pathway
The primary precursor in this pathway is the active form of the drug, pitavastatin acid. The key intermediate metabolite formed is the pitavastatin glucuronide conjugate. nih.govcaymanchem.comcaymanchem.com This intermediate is unstable and spontaneously converts to pitavastatin lactone. researchgate.net In laboratory settings, an unknown metabolite, designated UM-2, has been observed, which can be enzymatically hydrolyzed back to pitavastatin or non-enzymatically converted to the lactone form, suggesting it is likely the pitavastatin glucuronide conjugate. nih.gov
Quantitative Contribution of Glucuronidation Versus Cytochrome P450 (CYP) Metabolism to Pitavastatin Biotransformation
A distinguishing feature of pitavastatin's metabolism is the minimal role played by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.govnatap.orgresearchgate.net While a minor amount of metabolism is carried out by CYP2C9 and to a lesser extent CYP2C8, this is not the primary clearance pathway. drugbank.compom.go.idtga.gov.aufda.gov The principal route of biotransformation is glucuronidation. drugbank.comdrugs.compom.go.idwjpps.com
Table 1: Key Enzymes and Metabolites in Pitavastatin Glucuronidation
| Component | Role |
| Pitavastatin | The active drug and initial substrate. |
| UGT1A1 | An enzyme involved in the glucuronidation of pitavastatin. nih.govcaymanchem.compharmgkb.orgcaymanchem.com |
| UGT1A3 | A primary enzyme responsible for pitavastatin glucuronidation. drugbank.comdrugs.compom.go.idnih.govresearchgate.nettga.gov.aufda.govgeneesmiddeleninformatiebank.nl |
| UGT2B7 | A primary enzyme responsible for pitavastatin glucuronidation. drugbank.comdrugs.compom.go.idnih.govresearchgate.nettga.gov.aufda.govgeneesmiddeleninformatiebank.nl |
| Pitavastatin Glucuronide | The intermediate ester-type conjugate formed. drugbank.comdrugs.compom.go.idtga.gov.aufda.govgeneesmiddeleninformatiebank.nltga.gov.au |
| Pitavastatin Lactone | The major, inactive metabolite formed from the glucuronide. drugbank.comdrugs.compom.go.idnih.govtga.gov.aufda.gov |
| CYP2C9 | A minor metabolic pathway for pitavastatin. drugbank.compom.go.idtga.gov.aufda.govnih.gov |
| 8-hydroxy pitavastatin | A minor metabolite formed by CYP2C9. tga.gov.au |
Minimal Role of CYP2C9 and CYP2C8 in Pitavastatin Metabolism
A distinguishing feature of pitavastatin's pharmacokinetics is its limited metabolism by the cytochrome P450 (CYP) enzyme system, a common pathway for many other statins. nih.govwikipedia.orgsci-hub.se The metabolism of pitavastatin by CYP enzymes is considered minimal. geneesmiddeleninformatiebank.nl Specifically, CYP2C9 and, to a lesser extent, CYP2C8 are only marginally responsible for its biotransformation. drugbank.comdrugs.comnih.govnih.govwikipedia.orgresearchgate.net
This low affinity for CYP-mediated metabolism, particularly the absence of significant CYP3A4 involvement, reduces the potential for certain drug-drug interactions that affect other statins. wikipedia.orgresearchgate.net The metabolism that does occur via CYP2C9 results in the formation of minor metabolites, such as 8-hydroxy pitavastatin, which is found in very low concentrations in the body. nih.govtga.gov.au
| Enzyme | Role in Pitavastatin Metabolism | Metabolite Formed | Significance |
|---|---|---|---|
| CYP2C9 | Marginal / Minor drugbank.comdrugs.comwikipedia.org | 8-hydroxy pitavastatin tga.gov.au | Responsible for a small fraction of metabolism. geneesmiddeleninformatiebank.nltga.gov.au |
| CYP2C8 | Lesser than CYP2C9 drugbank.comdrugs.com | Minor metabolites geneesmiddeleninformatiebank.nl | Contributes minimally to overall metabolism. wikipedia.org |
| CYP3A4 | No clinically significant role wikipedia.orgresearchgate.net | N/A | Reduces potential for interactions with CYP3A4 inhibitors/inducers. wikipedia.org |
Relative Proportions of Pitavastatin Glucuronide and Other Metabolites
Following administration, unchanged pitavastatin is the predominant drug component found in plasma. geneesmiddeleninformatiebank.nl The main metabolite circulating in human plasma is pitavastatin lactone, which is produced from the pitavastatin glucuronide conjugate. drugbank.comdrugs.compom.go.idpom.go.id One pharmacokinetic study reported that the circulating levels of the lactone metabolite were approximately two-thirds those of the parent pitavastatin compound. tga.gov.au In contrast, the concentration of the CYP-generated metabolite, 8-hydroxy pitavastatin, was significantly lower. tga.gov.au
Excretion studies using radiolabeled pitavastatin showed that approximately 79% of the dose is eliminated in the feces, while a smaller portion, around 15%, is excreted in the urine. drugs.compom.go.idpom.go.id Unchanged pitavastatin accounted for the majority of the radioactivity recovered in feces (58.2%). tga.gov.au The metabolites identified in urine included unchanged pitavastatin (accounting for 3% of the administered dose), pitavastatin lactone, the glucuronic acid conjugate of pitavastatin, and 8-hydroxy pitavastatin. tga.gov.au In vitro experiments with human liver microsomes further confirmed the slow rate of metabolism, with 78.8% of pitavastatin remaining unchanged after a two-hour incubation period, while the 8-hydroxy metabolite accounted for 16.3% of the composition. tga.gov.au
| Compound | Relative Plasma Concentration | Excretion Pathway | Proportion in Excreta |
|---|---|---|---|
| Pitavastatin (Unchanged) | Predominant moiety geneesmiddeleninformatiebank.nl | Feces / Urine tga.gov.au | 58.2% of radioactivity in feces; 3% of dose in urine. tga.gov.au |
| Pitavastatin Lactone | Major metabolite; ~2/3 of parent drug level tga.gov.au | Urine tga.gov.au | Identified as a urinary metabolite. tga.gov.au |
| Pitavastatin Glucuronide | Precursor to lactone drugbank.com | Urine tga.gov.au | Identified as a urinary metabolite. tga.gov.au |
| 8-hydroxy Pitavastatin | Very low levels tga.gov.au | Urine tga.gov.au | Identified as a minor urinary metabolite. tga.gov.au |
Disposition and Preclinical Pharmacokinetics of Pitavastatin 3 Ether Glucuronide
Hepatic Clearance and Biliary Excretion Characteristics of Pitavastatin (B1663618) and its Glucuronide Metabolites in Preclinical Models
In preclinical animal models, the liver is the primary site for the clearance of pitavastatin. researchgate.nettga.gov.au Pitavastatin is actively taken up by hepatocytes via multiple hepatic transporters. tga.gov.au While pitavastatin itself undergoes minimal metabolism by cytochrome P450 enzymes, a significant pathway is its conversion to pitavastatin lactone. researchgate.nettga.gov.aunih.govfda.govgeneesmiddeleninformatiebank.nl This process is initiated by glucuronidation, forming an ester-type pitavastatin glucuronide conjugate, which is then converted to the inactive lactone. tga.gov.aufda.govgeneesmiddeleninformatiebank.nldrugbank.com The uridine (B1682114) 5'-diphosphate (UDP) glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7, are responsible for this glucuronidation step. researchgate.nettga.gov.aunih.govfda.govgeneesmiddeleninformatiebank.nldrugbank.com
Once formed, both pitavastatin and its glucuronide metabolites are efficiently excreted from the liver into the bile. tga.gov.augeneesmiddeleninformatiebank.nltga.gov.au This biliary excretion is a major elimination route for pitavastatin and its metabolites. tga.gov.aunih.gov Studies in bile duct-cannulated rats and dogs have demonstrated extensive biliary excretion of pitavastatin. tga.gov.au In dogs with diverted bile flow, 56.1% of the administered dose was recovered in the bile as unchanged pitavastatin. researchgate.net
The biliary excretion of pitavastatin and its metabolites is mediated by efflux transporters located on the canalicular membrane of hepatocytes. While previously thought to be mainly mediated by MRP2, recent studies suggest the involvement of other transporters like breast cancer resistance protein (BCRP). researchgate.net The biliary clearance of pitavastatin has been shown to be significantly higher than that of its lactone form. researchgate.net
Enterohepatic Recirculation Dynamics and Its Contribution to Pitavastatin Disposition in Animal Models
The extensive biliary excretion of pitavastatin and its metabolites sets the stage for enterohepatic recirculation, a process that significantly influences the drug's disposition and contributes to its prolonged duration of action. tga.gov.augeneesmiddeleninformatiebank.nltga.gov.aunih.gov After being excreted into the bile and entering the small intestine, pitavastatin can be reabsorbed back into the bloodstream. nih.gov This recirculation process has been demonstrated in bile duct-cannulated rats and dogs. tga.gov.au
The enterohepatic circulation of pitavastatin and its lactone form is believed to contribute to its long biological half-life and high bioavailability in experimental animals. researchgate.net By diverting the bile flow in dogs, researchers observed a decrease in the area under the plasma concentration-time curve (AUC) for both pitavastatin and its lactone, confirming the contribution of enterohepatic recirculation to their systemic exposure. researchgate.net
Renal Excretion Profiles of Pitavastatin Glucuronide and Related Metabolites
In contrast to the extensive hepatic clearance and biliary excretion, renal excretion plays a minor role in the elimination of pitavastatin and its metabolites in preclinical species. tga.gov.augeneesmiddeleninformatiebank.nltga.gov.auportico.org Studies in rats, dogs, rabbits, and monkeys have consistently shown that only a small fraction of the administered dose is excreted in the urine. portico.org In rats, regardless of the administration route, fecal excretion was the dominant pathway, accounting for over 93% of the dose, with urinary excretion being minimal. portico.org Similarly, in humans, only about 15% of a radiolabeled dose was recovered in the urine. fda.gov The low urinary excretion of pitavastatin and its metabolites, including the glucuronide, highlights the primary importance of the hepatobiliary route for their elimination. geneesmiddeleninformatiebank.nl
Application of Preclinical In Vivo Models for Studying Glucuronide Disposition
The study of glucuronide disposition heavily relies on the use of preclinical in vivo models, which allow for more detailed mechanistic investigations than are typically feasible in human subjects. frontiersin.org
Comprehensive Pharmacokinetic Investigations in Various Animal Species (e.g., rats, dogs, rabbits, monkeys)
A variety of animal species have been employed to characterize the pharmacokinetics of pitavastatin and its glucuronide metabolites. portico.org These studies have revealed both similarities and differences across species. For instance, the bioavailability of pitavastatin was high in rats, rabbits, and dogs but lower in monkeys. tga.gov.au The metabolic profile, however, was found to be qualitatively similar across species, with no unique human metabolites identified, supporting the use of these animal models for assessing pitavastatin's disposition. tga.gov.au In vitro metabolism studies using hepatic and renal microsomes from rats, dogs, rabbits, monkeys, and humans have further elucidated species-specific differences in the metabolic clearance of pitavastatin and its lactone. bohrium.comnih.govresearchgate.net
Table 1: Comparative Pharmacokinetics of Pitavastatin in Different Animal Species
| Species | Bioavailability (%) | Primary Route of Excretion | Key Findings |
| Rat | High (80-100%) tga.gov.au | Feces (>93%) portico.org | Extensive enterohepatic circulation. tga.gov.au |
| Dog | High (80-100%) tga.gov.au | Feces tga.gov.au | Significant biliary excretion and enterohepatic recirculation. tga.gov.auresearchgate.net |
| Rabbit | High (80-100%) tga.gov.au | Feces portico.org | Higher renal excretion compared to other species, though still minor. portico.org |
| Monkey | Lower (20-30%) tga.gov.au | Feces tga.gov.au | Metabolic clearance in hepatic microsomes is much greater than in humans. bohrium.comnih.gov |
This table provides a summary of key pharmacokinetic parameters of pitavastatin in various preclinical animal models.
Utilization of Isolated Perfused Organ Systems (e.g., Isolated Perfused Rat Liver Model) for Mechanistic Insights
To gain a more mechanistic understanding of hepatic drug disposition, isolated perfused organ systems, such as the isolated perfused rat liver (IPRL) model, have proven to be invaluable tools. acs.orgnih.govnih.govkuleuven.be The IPRL model allows for the controlled study of hepatic uptake, metabolism, and biliary excretion of drugs and their metabolites, including glucuronides, in a system that maintains the structural and functional integrity of the liver. acs.orgnih.govnih.govkuleuven.beuniversiteitleiden.nl
This model has been successfully used to investigate the hepatobiliary disposition of pitavastatin. acs.orgnih.govnih.gov By perfusing the isolated rat liver with a solution containing pitavastatin, researchers can collect samples of the perfusate, liver tissue, and bile to quantify the parent drug and its metabolites. acs.orgnih.govnih.gov This provides detailed information on the rates and extent of hepatic uptake, the formation of pitavastatin glucuronide, and its subsequent excretion into the bile. acs.orgnih.govnih.gov The IPRL model has been instrumental in elucidating the roles of various transporters in the hepatic disposition of pitavastatin and its metabolites. acs.orgnih.govnih.gov
In Vitro Mechanistic Characterization of Pitavastatin 3 Ether Glucuronide
Interaction with Drug-Metabolizing Enzymes
The primary metabolic pathway for pitavastatin (B1663618) involves glucuronidation by uridine (B1682114) 5'-diphosphate glucuronosyltransferase (UGT) enzymes, leading to the formation of pitavastatin lactone. drugbank.comfda.govpom.go.idpom.go.id Metabolism via the cytochrome P450 (CYP) system is minimal. drugbank.comfda.govpom.go.idpom.go.id
Evaluation of Pitavastatin Lactone's Inhibitory Effects on Cytochrome P450 Isoforms (e.g., CYP2C9, CYP3A4)
Research indicates that pitavastatin and its major metabolite, pitavastatin lactone, have a low potential for causing drug-drug interactions mediated by CYP enzymes. nih.gov Specifically, pitavastatin lactone demonstrates no inhibitory effects on the metabolic activity of CYP2C9 and CYP3A4, two key enzymes in drug metabolism. bohrium.com This is a notable difference compared to some other statins, whose lactone forms can inhibit these enzymes. nih.govbohrium.com Studies using human hepatic microsomes have shown that pitavastatin scarcely inhibits the metabolism of model substrates for various CYP isoforms. nih.gov For instance, while other statins like simvastatin (B1681759) and atorvastatin (B1662188) lactone inhibit CYP metabolism, pitavastatin shows minimal to no inhibition. nih.gov This lack of inhibition is attributed to the cyclopropyl (B3062369) group in pitavastatin's structure, which appears to protect it from extensive metabolism by CYP3A4. natap.org Consequently, inhibitors of CYP3A4, such as grapefruit juice, have no clinically significant effect on the plasma concentrations of pitavastatin. natap.orgtandfonline.com
Potential Modulatory Effects on Other UGT Isoforms
The formation of pitavastatin lactone from pitavastatin is primarily mediated by the UGT enzymes UGT1A3 and UGT2B7. drugbank.combohrium.comfda.gov The process involves the glucuronidation of pitavastatin, which then leads to lactonization through an elimination reaction. bohrium.com In vitro experiments using human hepatic microsomes and several human UGT-expressing microsomes have identified UGT1A3 and UGT2B7 as the principal enzymes responsible for this conversion. bohrium.comnih.govbohrium.com Upon the addition of UDP-glucuronic acid to human hepatic microsomes, pitavastatin lactone is produced along with an unidentified metabolite, which can be non-enzymatically converted to the lactone form. bohrium.comnih.gov
Interaction with Drug Transporters
The movement of pitavastatin and its glucuronide metabolite into and out of liver cells is facilitated by various drug transporters.
Role of Pitavastatin as a Substrate for Hepatic Uptake Transporters (e.g., OATP1B1, OATP1B3)
Pitavastatin is a substrate for the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. nih.govjst.go.jp These transporters are located on the sinusoidal membrane of hepatocytes and are crucial for the uptake of drugs from the blood into the liver. jst.go.jppsu.edu In vitro studies using cells expressing these transporters have shown that the uptake of pitavastatin is a saturable and Na+-independent process. nih.gov The Michaelis-Menten constant (Km) values for pitavastatin uptake were determined to be 3.0 μM for OATP1B1 and 3.3 μM for OATP1B3. nih.gov
| Transporter | Km (μM) | Contribution to Hepatic Clearance |
| OATP1B1 | 3.0 nih.gov | ~90% nih.gov |
| OATP1B3 | 3.3 nih.gov | Minor psu.edu |
Assessment of Pitavastatin Glucuronide's Interaction with Efflux Transporters (e.g., MRPs, BCRP)
The biliary excretion of pitavastatin involves several efflux transporters, including Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRPs). nih.govresearchgate.net In vitro studies using membrane vesicles expressing human and mouse BCRP showed significant ATP-dependent uptake of pitavastatin, with Km values of 5.73 μM and 4.77 μM, respectively. nih.govresearchgate.net In mice, BCRP appears to be the primary transporter responsible for the biliary clearance of pitavastatin. nih.govresearchgate.net
In humans, the situation is more complex, with evidence suggesting the involvement of multiple transporters. nih.govresearchgate.net Studies with Madin-Darby canine kidney (MDCK) II cells double-transfected with OATP1B1 and various efflux transporters (MDR1, MRP2, or BCRP) demonstrated significant basal-to-apical transport of pitavastatin, indicating that all three can contribute to its biliary excretion. nih.govresearchgate.net
Recent research has also identified MRP1 and MRP5 as transporters of pitavastatin. helsinki.fi In vesicle transport assays, MRP5 transported pitavastatin with an uptake ratio of 2.6 ± 1.0, while MRP1 did not transport it. helsinki.fi Given that MRP1, MRP4, and MRP5 are highly expressed in skeletal muscle, their ability to transport statins may influence local drug concentrations and potentially protect against muscle toxicity. helsinki.fiahajournals.org
| Efflux Transporter | Substrate | Km (μM) |
| BCRP (human) | Pitavastatin | 5.73 nih.govresearchgate.net |
| BCRP (mouse) | Pitavastatin | 4.77 nih.govresearchgate.net |
| MRP5 | Pitavastatin | - |
Utilization as a Selective Probe Substrate in Preclinical Transporter Studies
Pitavastatin has been proposed and evaluated as a selective clinical probe substrate for assessing drug-drug interactions involving OATP1B transporters. nih.govnih.gov Its sensitivity and selectivity make it a preferred choice over other statins like rosuvastatin. nih.govnih.gov Clinical studies have shown that the administration of an OATP1B inhibitor, rifampicin, leads to a significant increase in pitavastatin exposure, confirming its utility as a probe. nih.govnih.gov
In preclinical models, such as cynomolgus monkeys, pitavastatin has been used to study OATP-mediated drug-drug interactions. psu.edu The pharmacokinetic profile of pitavastatin in these models, particularly the impact of OATP inhibitors, has shown comparability to clinical study results, supporting its use in assessing potential clinical drug-drug interactions involving hepatic uptake transporters. psu.edu Furthermore, in vitro studies have used pitavastatin alongside other known OATP1B1 probe compounds to characterize new potential PET tracers for this transporter. core.ac.uk It has also been noted that OATP2B1 and NTCP have a negligible role in its transport, further highlighting its specificity as an OATP1B1 probe. scispace.com
Metabolic Stability and Interconversion in Biological Matrices
The transformation of pitavastatin to its lactone form is not a direct process but is mediated by the formation of a glucuronide conjugate. tandfonline.comresearchgate.net In vitro studies utilizing human liver microsomes have been instrumental in elucidating this pathway. The addition of UDP-glucuronic acid to these systems triggers the production of pitavastatin lactone and an unidentified metabolite, designated as UM-2. tandfonline.comtandfonline.combohrium.comnih.gov This intermediate, believed to be Pitavastatin 3-Ether Glucuronide, is a pivotal point in the metabolic cascade.
Stability Assessments in Liver Microsomal and Hepatocyte Systems
The stability of this compound has been evaluated in various in vitro systems, primarily through the investigation of its formation and subsequent conversion. In human hepatocytes, the metabolism of pitavastatin is predominantly characterized by the presence of the unchanged parent drug and its lactone form, with negligible contribution from cytochrome P450 (CYP) mediated pathways. nih.gov This underscores the significance of the glucuronidation pathway.
In studies with human liver microsomes, the formation of the lactone from pitavastatin, which proceeds via the glucuronide intermediate, follows Michaelis-Menten kinetics. tandfonline.com This indicates a saturable enzymatic process governed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A3 and UGT2B7 have been identified as the primary enzymes responsible for the glucuronidation of pitavastatin, which is the prerequisite step for lactonization. tandfonline.comgeneesmiddeleninformatiebank.nlresearchgate.net
The metabolic clearance of pitavastatin in human liver microsomes has been determined to be low, with an in vitro metabolic clearance rate of approximately 2.5 µL/min/mg. researchgate.net Furthermore, research has shown that there is no significant difference in the intrinsic clearance between pitavastatin and its lactone form in human hepatic microsomes. tandfonline.comresearchgate.netnih.gov While these findings primarily describe the stability of the parent drug, they indirectly reflect the transient nature of the glucuronide intermediate, which is readily converted.
The table below summarizes the kinetic parameters for the formation of pitavastatin lactone from pitavastatin in human hepatic and renal microsomes, a process for which this compound is an essential intermediate. tandfonline.com
| Biological Matrix | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Human Hepatic Microsomes | 49.4 | 124.6 | 2.5 |
| Human Renal Microsomes | 48.8 | 115.6 | 2.4 |
Characterization of Conversion Between this compound and Pitavastatin Lactone
The conversion of this compound is a two-fold process. It can be hydrolyzed back to the parent compound, pitavastatin, through an enzymatic reaction. tandfonline.comtandfonline.combohrium.comnih.gov This hydrolysis is mediated by β-glucuronidase. tandfonline.com
Simultaneously, this compound undergoes a non-enzymatic conversion to pitavastatin lactone. tandfonline.comtandfonline.combohrium.comnih.gov This transformation is described as an elimination reaction where the glucuronic acid moiety is cleaved, leading to the formation of the stable lactone ring. tandfonline.comresearchgate.net This non-enzymatic step is a key feature of pitavastatin's metabolism.
The following table outlines the pathways of formation and conversion of this compound.
| Process | Reactant | Product(s) | Mediating Factor |
| Formation | Pitavastatin | This compound | UGT1A3, UGT2B7 |
| Enzymatic Hydrolysis | This compound | Pitavastatin | β-glucuronidase |
| Non-enzymatic Conversion | This compound | Pitavastatin Lactone | Spontaneous Elimination |
Q & A
Q. How is Pitavastatin 3-Ether Glucuronide structurally identified and validated in experimental settings?
To confirm the structure of this compound, researchers typically employ liquid chromatography-nuclear magnetic resonance (LC-NMR) and high-resolution mass spectrometry (HRMS) . LC-NMR allows simultaneous separation and structural elucidation, particularly for labile glucuronides, while HRMS provides accurate mass data for molecular formula determination. Validation requires comparison with synthetic reference standards and assessment of fragmentation patterns in tandem MS .
Q. What metabolic pathways and enzymes are responsible for this compound formation?
The glucuronidation of pitavastatin is mediated by UDP-glucuronosyltransferases (UGTs) , primarily UGT1A3 and UGT2B7 , as shown in human liver microsomes and recombinant enzyme assays. Experimental workflows involve incubating pitavastatin with microsomal fractions, quantifying metabolite formation via LC-MS/MS, and using chemical inhibitors or isoform-specific antibodies to identify contributing UGTs .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key validation parameters include:
- Lower limit of quantification (LLOQ) : ≤1 nM in plasma/urine.
- Linearity : Over 3 orders of magnitude (e.g., 1–1000 nM).
- Matrix effects : Assessed via post-column infusion in human plasma.
Cross-validation with spectrophotometric methods (e.g., UV at λ = 245 nm) is used for bulk quantification in stability studies .
Q. How does this compound stability vary under different storage and physiological conditions?
Stability studies should evaluate:
- pH dependence : Hydrolysis rates at pH 1–8 (simulating gastrointestinal and systemic environments).
- Temperature : Degradation kinetics at -80°C (long-term storage) vs. 25°C (bench handling).
- Enzymatic degradation : Incubation with β-glucuronidase to assess reversibility. Data are typically reported as half-life (t½) under each condition .
Advanced Research Questions
Q. What mechanistic models explain drug interactions involving this compound?
Gemfibrozil and its glucuronide metabolite inhibit OATP1B1-mediated hepatic uptake (IC50 = 24–72 μM) and CYP2C8-mediated oxidation (IC50 = 4–28 μM) of statins. To assess interactions:
Q. How do UGT polymorphisms affect the pharmacokinetics of this compound?
UGT1A3 variants (e.g., rs1983023) and UGT2B7 SNPs (e.g., rs7438135) alter glucuronidation efficiency. Experimental approaches include:
Q. What interspecies differences exist in this compound metabolism?
Rodent models often overexpress UGT1A isoforms compared to humans. To address this:
Q. Can this compound serve as a biomarker for statin adherence or toxicity?
Prospective cohort studies should:
Q. What in vitro systems best recapitulate this compound dynamics?
3D hepatocyte spheroids or microfluidic liver-on-a-chip systems preserve UGT activity longer than monolayer cultures. Key metrics:
Q. How do this compound and lactone forms influence pharmacological activity?
The lactone (Phase I metabolite) is hepatotoxic, while the glucuronide is inactive. Experimental designs include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
